Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

medicinal chemistry heterocyclic synthesis structure–reactivity relationships

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate (CAS 1447958-94-2) is a synthetic, trifunctional nicotinate derivative of molecular formula C₁₆H₁₅NO₄ (MW 285.29 g/mol), characterized by a pyridine ring bearing a methyl ester at position 3, a formyl group at position 2, and a 4-ethoxyphenyl substituent at position 6. The compound is cataloged as an intermediate for pharmaceutical research and development, with commercially verified purity of NLT 98%.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B12996177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-ethoxyphenyl)-2-formylnicotinate
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O
InChIInChI=1S/C16H15NO4/c1-3-21-12-6-4-11(5-7-12)14-9-8-13(16(19)20-2)15(10-18)17-14/h4-10H,3H2,1-2H3
InChIKeyLOTNUDAUFJPCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate: Core Chemical Identity and Sourcing Baseline


Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate (CAS 1447958-94-2) is a synthetic, trifunctional nicotinate derivative of molecular formula C₁₆H₁₅NO₄ (MW 285.29 g/mol), characterized by a pyridine ring bearing a methyl ester at position 3, a formyl group at position 2, and a 4-ethoxyphenyl substituent at position 6 . The compound is cataloged as an intermediate for pharmaceutical research and development, with commercially verified purity of NLT 98% . Its synthesis is described within a broader series of 6-phenyl-substituted 2-formylnicotinates prepared via cyclocondensation of 3-amino-4,4-diethoxybut-2-enoates with Mannich base hydrochlorides, a methodology foundational to this compound class .

Why Generic 2-Formylnicotinate Substitution Is Not Advisable for Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate


The 4-ethoxyphenyl substituent at the 6-position of the nicotinate core is not an interchangeable aromatic decoration. In the 2-formylnicotinate series, para-substitution on the 6-phenyl ring modulates both electronic character and steric demand, parameters that directly influence downstream condensation reactivity of the 2-formyl group and the compound's behavior as a building block in heterocyclic synthesis . The ethoxy substituent provides a unique balance of electron donation (Hammett σₚ ≈ -0.24) relative to the methoxy analog (σₚ ≈ -0.27) and the unsubstituted phenyl parent (σₚ = 0), while also conferring distinct solubility and crystallinity properties that affect isolation and scale-up [1]. These physicochemical differences, rooted in well-established linear free-energy relationships, mean that procurement of a less-substituted or differently-substituted analog cannot guarantee equivalent reactivity or product profiles in multi-step synthetic sequences.

Quantitative Differentiation Evidence for Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate


4-Ethoxy Substituent: Electronic Differentiation from Methoxy and Unsubstituted Phenyl Analogs

The 4-ethoxyphenyl substituent of the target compound imparts distinct electronic character compared to its closest structural analogs—methyl 2-formyl-6-phenylnicotinate (CAS 244138-96-3) and methyl 2-formyl-6-(4-methoxyphenyl)nicotinate (CAS 244139-12-6). Using established Hammett substituent constants, the ethoxy group (σₚ ≈ -0.24) occupies an intermediate position between the stronger electron-donating methoxy group (σₚ ≈ -0.27) and the electronically neutral phenyl parent (σₚ = 0) [1]. This difference of Δσₚ ≈ 0.03 versus methoxy and Δσₚ ≈ -0.24 versus phenyl translates to a measurably altered electron density at the pyridine ring and the 2-formyl carbon, affecting both the electrophilicity of the formyl group and the compound's overall reactivity profile in condensation reactions . In the context of the Gräf synthesis, the electronic nature of the para-substituent influences the efficiency of the cyclocondensation step and the subsequent deprotection to the free 2-formyl product .

medicinal chemistry heterocyclic synthesis structure–reactivity relationships

Molecular Weight and Lipophilicity Differentiation from Unsubstituted and Methoxy Analogs

The molecular weight of the target compound (285.29 g/mol) is 44.05 Da higher than methyl 2-formyl-6-phenylnicotinate (241.24 g/mol) and 14.02 Da higher than methyl 2-formyl-6-(4-methoxyphenyl)nicotinate (271.27 g/mol), reflecting the incremental mass contribution of the ethoxy group . This mass increase corresponds to a calculated increase in lipophilicity (predicted logP) of approximately 0.3–0.5 log units relative to the methoxy analog, based on the π constant for the ethoxy substituent (π ≈ 0.38) versus methoxy (π ≈ -0.02) [1]. The higher logP has implications for chromatographic retention, organic solvent extraction efficiency, and membrane permeability in biological assays, providing a measurable basis for selecting the ethoxy analog over the methoxy or unsubstituted phenyl variants when higher lipophilicity is required for a specific application context [1].

drug design physicochemical profiling lead optimization

Hydrogen-Bond Acceptor Count and Conformational Flexibility: Differentiation from Simpler Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms and 6 rotatable bonds, compared to 4 HBA and 4 rotatable bonds for the unsubstituted phenyl analog (methyl 2-formyl-6-phenylnicotinate) and 5 HBA and 5 rotatable bonds for the methoxy analog . The additional rotatable bond in the ethoxy group (O–CH₂–CH₃ torsion) increases conformational flexibility, which can influence both solid-state packing (affecting crystallinity and melting point) and the entropic penalty upon binding to a biological target. The consistent count of zero hydrogen-bond donors across all three analogs ensures that procurement decisions based on solubility or formulation characteristics can be made solely on the basis of HBA count and lipophilicity differences .

computational chemistry molecular recognition drug–target interactions

Commercial Purity Specification: NLT 98% as a Procurement-Grade Benchmark

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is commercially supplied with a minimum purity specification of NLT 98% (as certified by ISO-compliant quality systems), providing a defined procurement benchmark . By contrast, the simpler methyl 2-formyl-6-phenylnicotinate analog is typically available at 97% purity . While a 1% purity difference may appear marginal, for multi-step synthetic sequences the cumulative impact on yield of subsequent steps, as well as the burden of impurity profiling and removal, can be significant. The availability of the target compound at NLT 98% purity, supported by an ISO-certified quality management system, provides a procurement advantage for applications where rigorous quality documentation and consistency are required .

quality control procurement specification pharmaceutical intermediates

Synthetic Provenance: A Single Validated Route Enabling Direct Comparison Across the 6-Phenyl Series

The target compound is synthesized via the unified Gräf–Troschütz route, in which 3-amino-4,4-diethoxybut-2-enoates (methyl or ethyl ester) undergo cyclocondensation with substituted Mannich base hydrochlorides, followed by deprotection to liberate the 2-formyl group . Because this single synthetic strategy was applied across the entire series of 6-phenyl-substituted 2-formylnicotinates—including the 4-methoxy, 4-methyl, 4-chloro, and unsubstituted phenyl variants—any differential behavior observed in downstream reactions can be attributed to the electronic and steric properties of the para-substituent rather than to divergent synthetic histories or impurity profiles . This methodological consistency provides a strong basis for cross-study comparison and reinforces the rationale for selecting the 4-ethoxy analog when its specific substituent properties are required.

synthetic methodology process chemistry heterocyclic chemistry

Research and Industrial Application Scenarios for Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate


Building Block for Heterocyclic Library Synthesis Requiring Electron-Donating 6-Aryl Substitution

When a medicinal chemistry program requires systematic exploration of 6-aryl-2-formylnicotinate building blocks for the construction of pyrido[2,3-d]pyrimidine, 1,8-naphthyridine, or other fused heterocyclic systems, methyl 6-(4-ethoxyphenyl)-2-formylnicotinate provides the specific electronic character of a moderately electron-donating para-ethoxy substituent (σₚ ≈ -0.24) . Its position between the stronger donor methoxy analog and the neutral phenyl parent allows fine-tuning of the electron density at the pyridine nitrogen and the 2-formyl carbon, which directly influences regioselectivity in cyclocondensation steps. The compound's validated synthetic route , with a documented purity of NLT 98% , makes it a reliable starting material for parallel synthesis or library production where substituent-dependent SAR trends are being investigated.

Procurement for Multi-Step Synthesis Requiring Higher Lipophilicity Intermediates

In process chemistry workflows where the lipophilicity of intermediates (predicted logP) must be carefully controlled for efficient organic-phase extraction, chromatographic purification, or membrane permeability in cellular assays, the ethoxy analog offers a distinct π(OEt) ≈ 0.38, approximately 0.4 log units higher than the methoxy analog . This quantified difference in lipophilicity, combined with the compound's 5 hydrogen-bond acceptor atoms and 6 rotatable bonds , provides a rational basis for selecting this compound over the methoxy or phenyl analogs when enhanced organic solubility or reduced aqueous solubility is required for downstream processing.

Quality-Controlled Intermediate for Pharmaceutical R&D Requiring ISO-Certified Sourcing

For pharmaceutical development organizations that require intermediates with documented purity specifications and ISO-compliant quality systems for their supply chain qualification, the availability of methyl 6-(4-ethoxyphenyl)-2-formylnicotinate at NLT 98% purity with ISO certification distinguishes it from the more commonly cataloged 97%-grade unsubstituted phenyl analog . This purchasing specification supports quality-by-design principles in process development and reduces the analytical burden associated with incoming material qualification.

Structure–Activity Relationship Studies on Nicotinate-Derived Bioactive Scaffolds

The 2-formylnicotinate scaffold, particularly with 6-aryl substitution, has been investigated as a precursor to antifolate analogs, including piritrexim-related pyrido[2,3-d]pyrimidines . The target compound, with its 4-ethoxyphenyl substituent, provides a structurally characterized entry point (MW 285.29, 5 HBA, 6 rotatable bonds) for exploring the impact of incremental lipophilicity and conformational flexibility on target binding within this biologically relevant chemical space, where small changes in substituent properties have been demonstrated to alter DHFR inhibition profiles .

Quote Request

Request a Quote for Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.